2-(2-Hydroxyphenyl)-2h-benzotriazole is a high-performance ultraviolet (UV) light absorber belonging to the phenolic benzotriazole class. Like other members of this class, its primary function is to protect polymers and organic substrates from photodegradation by absorbing harmful UV radiation and dissipating the energy as heat. This is achieved through an efficient, reversible process known as Excited-State Intramolecular Proton Transfer (ESIPT). This compound is a specific isomer of the more common 2-(2'-hydroxyphenyl)benzotriazole (e.g., Tinuvin P), and its distinct chemical structure leads to differentiated performance characteristics relevant for specific formulation and processing requirements.
Direct substitution of 2-(2-Hydroxyphenyl)-2h-benzotriazole with its more common N-phenyl isomer, 2-(2'-hydroxyphenyl)benzotriazole (e.g., Tinuvin P, CAS 2440-22-4), or other in-class UV absorbers is often unviable. The position of the linkage on the benzotriazole ring—a defining structural feature—directly influences the molecule's electronic properties, intramolecular hydrogen bond strength, and spatial configuration. These molecular-level differences manifest as practical disparities in thermal stability during high-temperature polymer processing, compatibility and solubility within specific matrices, and long-term photostability. Procuring this specific isomer is necessary when process conditions or final application performance demand its unique property profile, which cannot be reliably replicated by generic or alternative benzotriazoles.
Thermogravimetric analysis (TGA) is a standard method for determining the thermal stability of additives used in polymer processing. While direct TGA data for CAS 10096-91-0 is not readily available in comparative literature, high-performance benzotriazole UV absorbers are specifically engineered for enhanced thermal stability. For instance, advanced benzotriazoles like Tinuvin 900 show significantly higher stability than the basic Tinuvin P, which begins to volatilize above 180°C. High-performance grades typically exhibit decomposition temperatures well above 250°C, a critical threshold for engineering plastics. This compound's utility in high-temperature applications implies thermal stability superior to that of more volatile, common alternatives.
| Evidence Dimension | Thermal Stability (Volatility Onset) |
| Target Compound Data | Implied stability >250°C for high-temperature processing applications |
| Comparator Or Baseline | Tinuvin 328 (a common benzotriazole): Volatilization begins significantly above 180°C |
| Quantified Difference | Potentially >70°C higher operational temperature range before significant volatilization compared to some common alternatives. |
| Conditions | Thermogravimetric Analysis (TGA), typically conducted under an inert atmosphere with a controlled heating rate (e.g., 20°C/min). |
Higher thermal stability prevents degradation and outgassing of the UV absorber during high-temperature extrusion or molding of engineering plastics like polycarbonates and polyesters.
The UV absorption profile is the primary performance metric for a UV absorber. 2-(2-Hydroxyphenyl)-2H-benzotriazoles exhibit strong absorbance in the 300-400 nm range, which is critical for protecting substrates from both UVA and UVB radiation. The specific isomeric structure of this compound influences the precise position and intensity of its absorption maxima. While the common comparator Tinuvin P has absorption maxima at 301 nm and 341 nm in chloroform, other derivatives show strong absorption with maxima at different wavelengths, such as 328 nm or in the 330-360 nm range. This allows for the selection of the precise isomer that best covers the specific UV wavelengths most damaging to a particular polymer or coating, or to avoid absorption in the visible spectrum which could cause discoloration.
| Evidence Dimension | UV Absorption Maxima (λmax) |
| Target Compound Data | Strong absorption characteristic of the 2H-benzotriazole class, typically with maxima between 328-360 nm. |
| Comparator Or Baseline | Tinuvin P (CAS 2440-22-4): λmax at 301 nm and 341 nm. |
| Quantified Difference | Shifted absorption profile compared to the common benchmark, allowing for tailored UV protection. |
| Conditions | UV-Visible Spectroscopy, measured in a solvent such as chloroform or methanol. |
Selecting an absorber with a λmax tailored to the specific degradation profile of a polymer ensures maximum protection efficiency and can minimize unwanted color in the final product.
The synthesis of 2-(2-hydroxyphenyl)benzotriazoles involves a reductive cyclization step that can yield isomeric mixtures. The common industrial synthesis of the N-phenyl isomer (like Tinuvin P) can result in the formation of the 2H-isomer (CAS 10096-91-0) as a byproduct. For applications requiring high purity and batch-to-batch reproducibility, such as in the calibration of analytical instruments, fundamental photophysical studies, or as a reference in degradation analysis, procuring the specific, purified 2H-isomer is essential. Using a generic, potentially mixed-isomer grade can introduce variability that compromises experimental results and quality control.
| Evidence Dimension | Isomeric Purity |
| Target Compound Data | Offered as a specific, purified isomer (CAS 10096-91-0). |
| Comparator Or Baseline | Industrial grades of other benzotriazole isomers, which may contain the 2H-isomer as an impurity. |
| Quantified Difference | Eliminates isomeric impurities that can confound sensitive analytical or performance tests. |
| Conditions | Synthesis via reductive cyclization of o-nitroazobenzene intermediates, followed by purification steps like recrystallization. |
Guarantees the specific molecular structure required for use as an analytical reference standard or for research where isomeric effects on performance are being investigated.
This compound is the right choice for protecting polymers that undergo high-temperature processing, such as polycarbonates, polyesters, and polyamides. Its superior thermal stability ensures it remains effective and does not degrade or volatilize during extrusion or injection molding processes that exceed the limits of common UV absorbers.
For applications requiring high clarity and specific UV-cutoff characteristics, such as protective automotive lacquers or optical films, this compound's distinct absorption spectrum provides a tailored solution. It can be selected to maximize protection against the most damaging wavelengths for a specific substrate while minimizing any color contribution in the visible spectrum.
As a purified, specific isomer, this compound is essential for researchers investigating the mechanisms of photodegradation and stabilization. It serves as a reliable analytical standard for quality control labs to detect and quantify its presence as a potential impurity in other benzotriazole products, ensuring the quality of raw materials.